molecular formula C21H16ClN3 B2910966 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine CAS No. 331841-34-0

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2910966
CAS No.: 331841-34-0
M. Wt: 345.83
InChI Key: MXJMLWYSTPZTPI-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and anticancer research. While specific biological data for this exact compound may be limited, its core structure is closely related to a privileged class of molecules known for diverse pharmacological activities. Quinazoline-based compounds are extensively investigated as potent cytotoxic agents, with several derivatives, such as gefitinib and erlotinib, approved as commercial drugs that function as kinase inhibitors . These compounds often exert their effects through mechanisms including the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis . Furthermore, structurally similar N-phenylquinazolin-4-amine analogues have demonstrated promising selective inhibitory activity against the cyclo-oxygenase-2 (COX-2) enzyme, highlighting their potential as templates for developing new anti-inflammatory and analgesic agents . The specific substitution pattern on the quinazoline core, particularly at the 2, 4, and 6 positions, is critical for its biological activity and interaction with molecular targets . The presence of a 6-chloro group, a 4-phenyl ring, and an N-aryl amine at the 2-position provides a robust framework for structure-activity relationship (SAR) studies. This compound serves as a valuable chemical building block for researchers designing novel bioactive molecules, screening for antitumor efficacy, and exploring mechanisms of action in conditions like inflammation and cancer. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-14-7-5-6-10-18(14)23-21-24-19-12-11-16(22)13-17(19)20(25-21)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJMLWYSTPZTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with appropriate substituted anilines under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinazoline derivatives, including 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine, possess potent anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. Inhibition of EGFR autophosphorylation has been linked to reduced tumor growth and proliferation . Various studies have synthesized analogs with improved potency against cancer cell lines, demonstrating the potential of this compound in oncology.

Antimicrobial Properties
6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine has also been explored for its antimicrobial effects. Studies have shown that quinazoline derivatives can exhibit significant activity against both bacterial and fungal strains. For instance, certain derivatives have demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The modulation of specific signaling pathways involved in inflammation could lead to therapeutic applications in diseases characterized by chronic inflammation.

Biological Research

Enzyme Inhibition Studies
The compound is being studied for its role as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can lead to diverse biological effects, including the inhibition of enzyme activity critical for disease progression. For example, it has been evaluated for its potential to inhibit kinases involved in cancer signaling pathways.

Neuropharmacological Research
Recent studies have focused on the neuropharmacological properties of quinazoline derivatives, including their potential antiepileptic effects. In vivo tests have shown promising results in models of epilepsy, indicating that certain analogs may provide effective treatment options for seizure disorders .

Material Science

Development of New Materials
In addition to its biological applications, 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex compounds used in various industrial applications. The compound's stability and reactivity make it suitable for creating novel materials with specific functional properties.

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityInhibition of EGFR leads to reduced tumor growth; several analogs show potent activity against cancer cell lines.
Antimicrobial PropertiesSignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa; potential as an antibiotic agent.
Anti-inflammatory EffectsModulation of inflammatory pathways; potential therapeutic application in chronic inflammatory diseases.
NeuropharmacologicalPromising antiepileptic effects observed in animal models; analogs show significant efficacy compared to standard treatments.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substitution patterns. Below is a detailed comparison of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine with its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Biological Activity Reference
6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine 6-Cl, 4-Ph, N-(2-MePh) 345.8 Moderate lipophilicity; Kinase inhibition (inferred)
6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine (PPA4) 6-Cl, 4-Ph, N-(4-NO₂Ph) 376.8 Radiosensitizing activity in lung cancer cells
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br, N-(thiophen-2-ylmethyl) 342.2 CDC2-like kinase inhibition (IC₅₀ = 0.3 µM)
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine 6-Cl, 4-Ph, N-(2-ClPh) 366.3 Higher logP (6.46); Reduced solubility
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)]-4-phenylquinazolin-2-amine 6-Cl, 4-Ph, N-morpholinylpropyl 466.0 Enhanced solubility due to morpholine moiety
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine 6-Cl, 4-Ph, N-(4-MePh) 345.8 Ortho vs. para methyl: Altered steric effects

Substituent Effects on Pharmacological Activity

  • Chloro vs. Bromo at Position 6 : Bromine’s larger atomic radius (e.g., 6-bromo analog in ) enhances kinase binding affinity due to increased van der Waals interactions. However, chlorine offers better metabolic stability .
  • N-Aryl Substitutions: Electron-Withdrawing Groups (e.g., NO₂ in PPA4 ): Enhance radiosensitizing effects but reduce oral bioavailability due to polarity. Electron-Donating Groups (e.g., Me in 2-methylphenyl): Improve membrane permeability but may reduce target binding specificity .
  • Heterocyclic Modifications (e.g., Morpholine in ) : Increase solubility (polar surface area = 77.9 Ų) and reduce logP (3.1 vs. 6.46 in ), critical for CNS-targeted therapies.

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl analog (logP ~5.5) is less lipophilic than the 2-chlorophenyl derivative (logP = 6.46) due to chlorine’s higher hydrophobicity .
  • Solubility : Morpholine-containing analogs (e.g., ) exhibit higher aqueous solubility (>100 µM) compared to purely aromatic derivatives (<10 µM) .

Biological Activity

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN3C_{18}H_{18}ClN_3, featuring a chloro group at the sixth position of the quinazoline ring and a methylphenyl substitution at the N-position. The quinazoline core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It may also modulate receptor functions, influencing signaling pathways associated with cancer progression and inflammation .

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has shown potential antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. Studies suggest that it may inhibit kinases involved in cell growth and proliferation .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Similar compounds within the quinazoline family have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine exhibited selective cytotoxicity against several cancer cell lines. For instance, it showed significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 10 µM .
  • Antimicrobial Screening : Compounds similar to 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine were found to possess minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 16 µg/mL, suggesting effectiveness in combating bacterial infections .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound may bind effectively to targets such as epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth, reinforcing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amineStructure~10Anticancer
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amineStructure20Anticancer
6-Chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amineStructure15Antitubercular

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